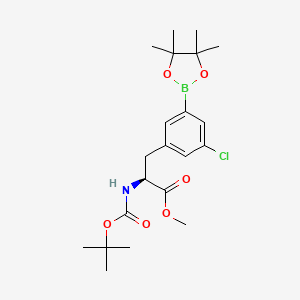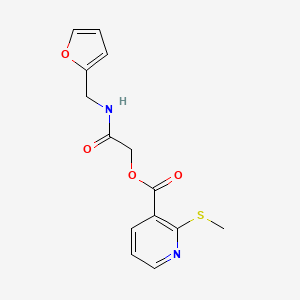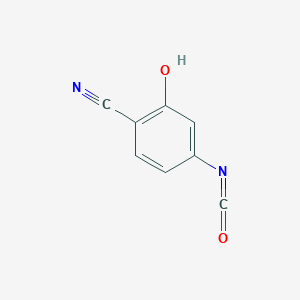
4-Cyano-3-hydroxyphenylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-hydroxyphenylisocyanate: is an organic compound characterized by the presence of a cyano group (-CN), a hydroxy group (-OH), and an isocyanate group (-NCO) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-hydroxyphenylisocyanate typically involves the reaction of 4-cyano-3-hydroxyaniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
4-Cyano-3-hydroxyaniline+Phosgene→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-hydroxyphenylisocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-cyano-3-hydroxyaniline and carbon dioxide.
Oxidation and Reduction: The cyano and hydroxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products:
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
4-Cyano-3-hydroxyaniline: Formed from hydrolysis.
Scientific Research Applications
Chemistry: 4-Cyano-3-hydroxyphenylisocyanate is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and polymers.
Biology and Medicine:
Industry: In the materials science industry, this compound is used in the synthesis of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyano-3-hydroxyphenylisocyanate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly modify active site residues, leading to enzyme inactivation.
Comparison with Similar Compounds
4-Cyano-3-hydroxyaniline: Shares the cyano and hydroxy groups but lacks the isocyanate group.
Phenylisocyanate: Contains the isocyanate group but lacks the cyano and hydroxy groups.
Uniqueness: 4-Cyano-3-hydroxyphenylisocyanate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications.
Properties
Molecular Formula |
C8H4N2O2 |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
2-hydroxy-4-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H4N2O2/c9-4-6-1-2-7(10-5-11)3-8(6)12/h1-3,12H |
InChI Key |
QTZQMPJBSZWDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


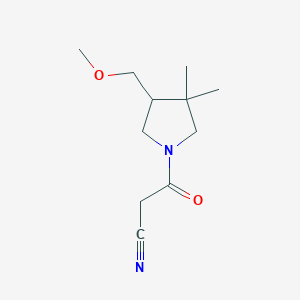
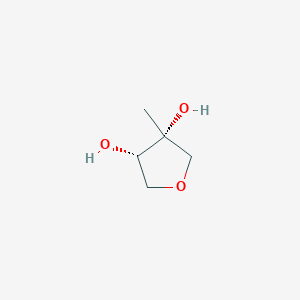
![N,N-diphenyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13354345.png)
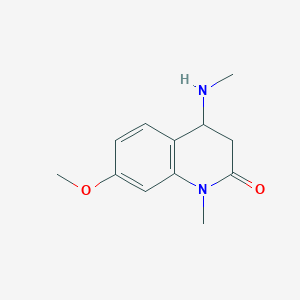
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B13354374.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)
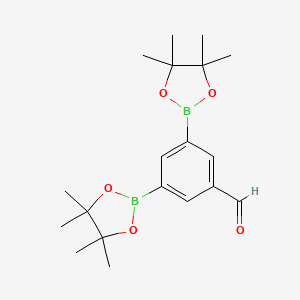
![8-Azaspiro[4.5]dec-2-en-1-one](/img/structure/B13354394.png)
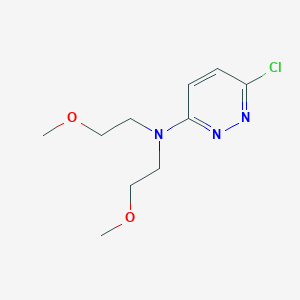
![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)
![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B13354403.png)
